Reteplase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reteplase is a thrombolytic drug used primarily to treat heart attacks by breaking up the clots that cause them. It is a recombinant non-glycosylated form of human tissue plasminogen activator, modified to contain 357 of the 527 amino acids of the original protein. This modification gives this compound a longer half-life and improved ability to penetrate into clots .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reteplase is produced using recombinant DNA technology. The gene encoding the modified tissue plasminogen activator is inserted into the bacterium Escherichia coli, which then expresses the protein. The production process involves several steps:
Gene Cloning: The gene for this compound is cloned into a plasmid vector.
Transformation: The plasmid is introduced into cells.
Expression: The bacteria are cultured under conditions that induce the expression of this compound.
Purification: The protein is extracted and purified using techniques such as affinity chromatography.
Industrial Production Methods
Large-scale production of this compound involves optimizing the expression conditions in bioreactors. Factors such as temperature, induction with isopropyl β-D-1-thiogalactopyranoside (IPTG), and incubation time are carefully controlled to maximize yield and activity. For example, optimal conditions might include induction with 0.5 mM IPTG at 37°C for 2 hours .
Analyse Chemischer Reaktionen
Types of Reactions
Reteplase primarily undergoes enzymatic reactions rather than traditional chemical reactions. It activates plasminogen to form plasmin, a proteolytic enzyme that breaks down fibrin clots .
Common Reagents and Conditions
The activation of plasminogen by this compound does not require additional reagents. The reaction occurs under physiological conditions, typically within the bloodstream.
Major Products Formed
The primary product of the reaction catalyzed by this compound is plasmin, which subsequently degrades the fibrin matrix of blood clots .
Wissenschaftliche Forschungsanwendungen
Reteplase has several important applications in scientific research and medicine:
Cardiology: It is used to treat acute myocardial infarction by dissolving intracoronary emboli.
Pulmonology: It is employed in the lysis of acute pulmonary emboli.
Neurology: Research is ongoing into its potential use for treating acute ischemic stroke.
Biotechnology: The production and optimization of this compound serve as a model for the development of other recombinant proteins.
Wirkmechanismus
Reteplase binds to fibrin-rich clots via its fibronectin finger-like domain and the Kringle 2 domain. The protease domain then cleaves the arginine/valine bond in plasminogen to form plasmin. Plasmin degrades the fibrin matrix of the thrombus, thereby exerting its thrombolytic action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alteplase: Another recombinant tissue plasminogen activator, but with a shorter half-life and higher affinity for fibrin.
Tenecteplase: A genetically modified variant of tissue plasminogen activator with a longer half-life and higher fibrin specificity.
Streptokinase: A non-recombinant thrombolytic agent derived from streptococci bacteria.
Uniqueness of Reteplase
This compound is unique due to its longer half-life and lower affinity for fibrin compared to alteplase, which allows it to penetrate clots more effectively. This results in enhanced fibrinolytic activity and a lower incidence of bleeding .
Eigenschaften
CAS-Nummer |
133652-38-7 |
---|---|
Molekularformel |
C6H4N6 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.